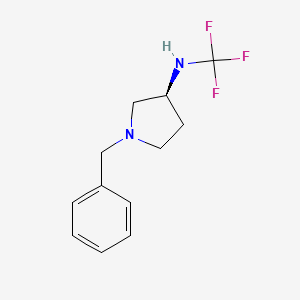
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation, providing chiral N-heterocycles directly from simple racemic diols and primary amines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst to yield various pyrrolidines .
Industrial Production Methods
Industrial production of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using readily available starting materials and efficient catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings with aromatic halides . This method offers operational simplicity and robustness, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidines with various functional groups. These products can be further utilized in the synthesis of complex molecules with potential biological activities.
Aplicaciones Científicas De Investigación
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: It is utilized in the development of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activities. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-2-amine
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-4-amine
- (S)-1-benzyl-N-(difluoromethyl)pyrrolidin-3-amine
Uniqueness
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group at the 3-position of the pyrrolidine ring. This positioning influences the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns .
Propiedades
Fórmula molecular |
C12H15F3N2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
(3S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Clave InChI |
AKBIYCYPMJGIDW-NSHDSACASA-N |
SMILES isomérico |
C1CN(C[C@H]1NC(F)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


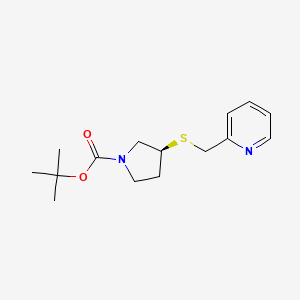
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
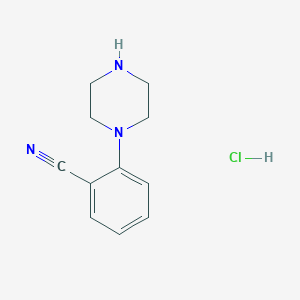

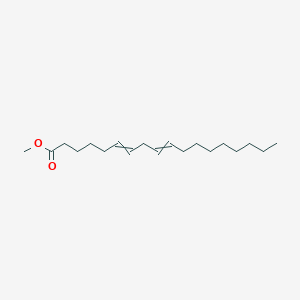
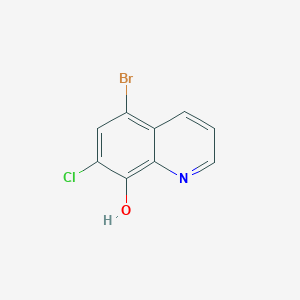

![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)

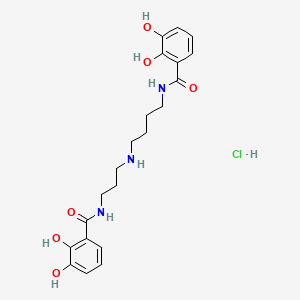

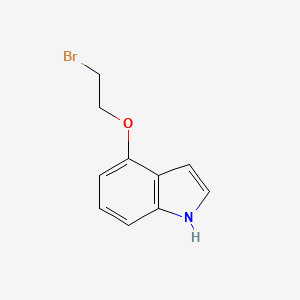

![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
